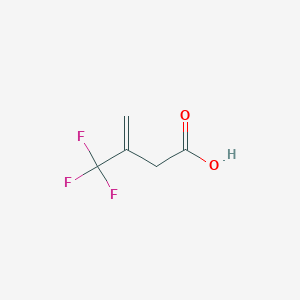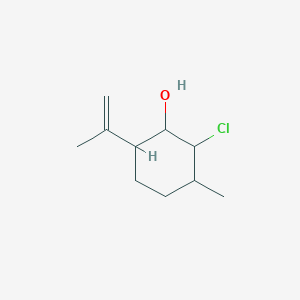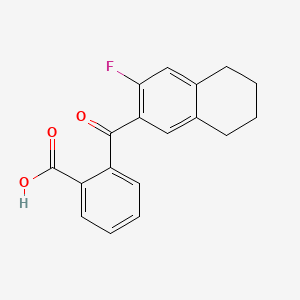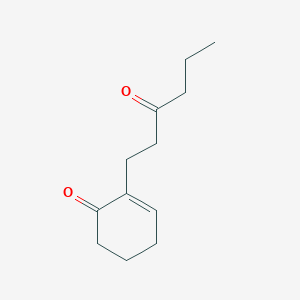
2-(3-Oxohexyl)cyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Oxohexyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone group at the second position and a 3-oxohexyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Oxohexyl)cyclohex-2-en-1-one can be synthesized through several methods:
Birch Reduction: This method involves the reduction of anisole followed by acid hydrolysis.
α-Bromination and Base Treatment: Cyclohexanone undergoes α-bromination followed by treatment with a base to yield the desired compound.
Hydrolysis and Oxidation: Hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods
Industrially, cyclohexenones like this compound are produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Oxohexyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-position of the enone.
Michael Addition: The compound reacts with nucleophiles such as enolates or silyl enol ethers.
Diels-Alder Reaction: It can react with electron-rich dienes in a Diels-Alder reaction.
Common Reagents and Conditions
Organocopper Reagents: Used in nucleophilic conjugate addition.
Grignard Reagents: Employed in 1,2-addition reactions.
Enolates and Silyl Enol Ethers: Utilized in Michael addition reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(3-Oxohexyl)cyclohex-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and fragrances.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicinal Chemistry: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Oxohexyl)cyclohex-2-en-1-one involves its interaction with various molecular targets:
Nucleophilic Attack: The compound’s enone structure makes it susceptible to nucleophilic attack, leading to the formation of various adducts.
Enzyme Inhibition: It can inhibit certain enzymes by forming covalent bonds with active site residues.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
2-(3-Oxohexyl)cyclohex-2-en-1-one can be compared with other similar compounds:
Cyclohex-2-en-1-one: A simpler enone with similar reactivity but lacking the 3-oxohexyl substituent.
3-Oxo-β-ionone: Another cyclohexenone with a different substituent pattern, used in fragrance and flavor industries.
2,4,4-Trimethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one: A structurally related compound with different substituents, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.
Propriétés
Numéro CAS |
95518-06-2 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-(3-oxohexyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-5-11(13)9-8-10-6-3-4-7-12(10)14/h6H,2-5,7-9H2,1H3 |
Clé InChI |
ZFRUDVMXTQLCPB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CCC1=CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)

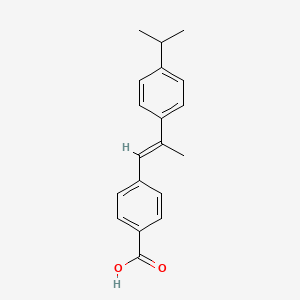
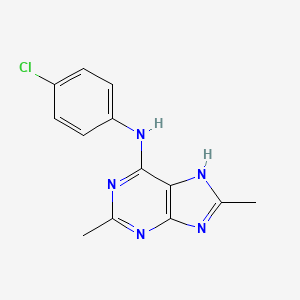
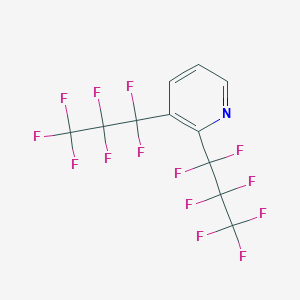
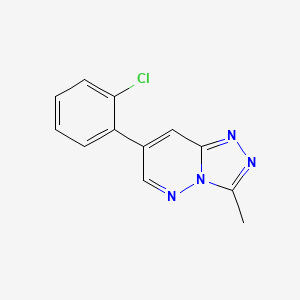
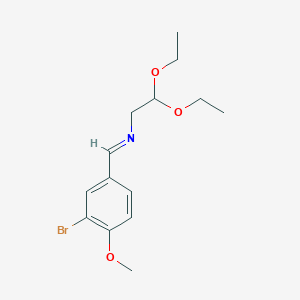


![Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-](/img/structure/B14343771.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane](/img/structure/B14343772.png)
